Ammtc

Description

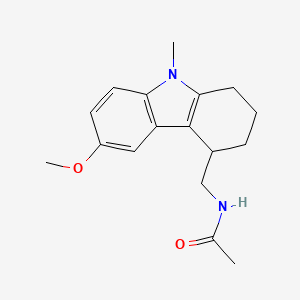

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H22N2O2 |

|---|---|

Molecular Weight |

286.37 g/mol |

IUPAC Name |

N-[(6-methoxy-9-methyl-1,2,3,4-tetrahydrocarbazol-4-yl)methyl]acetamide |

InChI |

InChI=1S/C17H22N2O2/c1-11(20)18-10-12-5-4-6-16-17(12)14-9-13(21-3)7-8-15(14)19(16)2/h7-9,12H,4-6,10H2,1-3H3,(H,18,20) |

InChI Key |

CYOQJCSHEFAKNY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NCC1CCCC2=C1C3=C(N2C)C=CC(=C3)OC |

Synonyms |

AMMTC cpd N-acetyl-4-aminomethyl-6-methoxy-9-methyl-1,2,3,4-tetrahydrocarbazole |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Derivatization Strategies for Ammtc

Novel Synthetic Routes and Total Synthesis Approaches for Ammtc and its Core Scaffold

While specific detailed "novel" or "total synthesis" routes exclusively for this compound as a standalone target are not extensively detailed in the readily available literature, the synthesis of this compound and its core tetrahydrocarbazole scaffold is often discussed within the broader context of generating melatonin (B1676174) analogues researchgate.netresearchgate.net. Synthetic strategies for such compounds typically involve the construction of the tetrahydrocarbazole ring system and the subsequent introduction and modification of substituents, such as the methoxy (B1213986) group, the methyl group on the nitrogen, and the acetamide (B32628) side chain nih.govresearchgate.netresearchgate.net.

Approaches to synthesizing melatonin derivatives, which would encompass the synthesis of the this compound scaffold, often involve the construction of the aromatic nucleus followed by the introduction of various functionalities researchgate.netresearchgate.net. The synthesis of the azaindole nucleus, a related scaffold explored for melatonin analogues, has been achieved through various routes, including reactions starting from substituted pyridines researchgate.netresearchgate.net. These methods highlight the diverse chemical transformations utilized in building the core structures found in compounds like this compound.

Development of Enantioselective and Stereocontrolled Synthetic Methods

The biological activity of this compound is known to be stereoselective, with the (-)-enantiomer demonstrating significantly higher potency at melatonin receptors compared to the (+)-enantiomer researchgate.netresearchgate.netresearchgate.netnih.govunife.itresearchgate.net. This highlights the critical importance of developing enantioselective and stereocontrolled synthetic methods for this compound and its analogues.

Research has focused on the separation and testing of the enantiomers of this compound to understand their individual pharmacological profiles researchgate.netresearchgate.netresearchgate.net. The (-)-enantiomer of this compound has been reported to be considerably more potent than the (+)-enantiomer in radioligand binding assays and biological assays, such as the aggregation of pigment granules in Xenopus laevis melanophores researchgate.netresearchgate.netresearchgate.net. Specifically, the (-)-enantiomer was found to be 130-fold and 230-fold more potent than the (+)-enantiomer in competition radioligand binding assays and melanophores, respectively researchgate.netresearchgate.netresearchgate.net. Both enantiomers act as melatonin receptor agonists, with (-)-AMMTC being slightly more potent than melatonin itself researchgate.net.

The development of stereocontrolled synthetic routes is crucial to access individual enantiomers in high purity youtube.comchemrxiv.orgrsc.orgnih.govnih.govnih.govrsc.orgnih.gov. While specific enantioselective synthetic routes solely for this compound are not explicitly detailed in the provided snippets, the broader field of synthesizing chiral amines and melatonin receptor ligands emphasizes the use of stereocontrolled approaches youtube.comchemrxiv.orgnih.govnih.govnih.gov. Techniques such as stereocontrolled alkylation and biocatalysis have been explored for the enantioselective synthesis of various chiral compounds, which could potentially be adapted or provide insights for the stereocontrolled synthesis of this compound or its precursors researchgate.netrsc.orgyoutube.comchemrxiv.orgrsc.orgnih.govnih.govnih.govrsc.orgnih.gov. The observed differences in the activity of this compound enantiomers underscore the necessity of such controlled synthetic methodologies to probe the precise interactions with melatonin receptors researchgate.netresearchgate.netresearchgate.net.

Here is a table summarizing the relative potency of this compound enantiomers:

| Compound | Assay Type | Relative Potency vs. (+)-AMMTC |

| (-)-AMMTC | Competition Radioligand Binding | 130-fold higher |

| (-)-AMMTC | Xenopus laevis Melanophores | 230-fold higher |

Rational Design and Synthesis of this compound Analogues

The rational design and synthesis of this compound analogues are driven by the desire to develop compounds with improved potency, selectivity for specific melatonin receptor subtypes (MT1 and MT2), and potentially modified pharmacokinetic properties researchgate.netresearchgate.netresearchgate.netnih.gov. This compound itself, with its constrained tetrahydrocarbazole nucleus, has been valuable in modeling the melatonin receptor binding site researchgate.net.

The design process for analogues often involves modifying the core structure of this compound or introducing different substituents to probe their effect on biological activity researchgate.netresearchgate.net. This is guided by Structure-Activity Relationship (SAR) methodologies.

Structure-Activity Relationship (SAR) Methodologies for this compound Derivatives

SAR studies are fundamental to understanding how structural modifications to a compound influence its biological activity researchgate.netnih.govnih.govcollaborativedrug.comresearchgate.net. For this compound derivatives and other melatonin receptor ligands, SAR methodologies involve synthesizing a series of related compounds with systematic structural variations and evaluating their binding affinity and functional activity at melatonin receptors researchgate.netresearchgate.netresearchgate.net.

Key structural features of melatonin and its analogues that are often investigated in SAR studies include the indole (B1671886) nucleus (or its bioisosteric replacements), the methoxy group at the 5-position (or equivalent), and the N-acetyl ethylamine (B1201723) side chain researchgate.netresearchgate.net. This compound, with its tetrahydrocarbazole scaffold, represents a constrained analogue of melatonin, where the ethylamine side chain is held in a more rigid conformation researchgate.net.

SAR studies on melatonin analogues have explored the influence of substituents at various positions on the aromatic nucleus and modifications to the amide side chain researchgate.netresearchgate.netucl.ac.uk. These studies help to delineate the structural requirements for effective binding to and activation of MT1 and MT2 receptors researchgate.netresearchgate.netresearchgate.net.

Exploration of Pharmacophore Modifications for Receptor Specificity

Pharmacophore modeling plays a crucial role in the rational design of this compound analogues researchgate.netnih.govunife.itnih.gov. A pharmacophore represents the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, lipophilic centers, aromatic rings) that are necessary for a molecule to bind to a specific biological target and elicit a particular response researchgate.netnih.govresearchgate.net.

Studies on melatonin receptors have led to the development of pharmacophore models that describe the key interactions between ligands and the receptor binding site researchgate.netnih.gov. These models typically highlight the importance of features corresponding to the methoxy group, the aromatic system, and the amide group of melatonin researchgate.net. By designing this compound analogues that incorporate or modify these pharmacophoric elements, researchers can aim to enhance binding affinity, improve receptor subtype selectivity, or alter the intrinsic activity (agonist, antagonist, or partial agonist) researchgate.netresearchgate.netresearchgate.net.

Modifications to the pharmacophore in this compound derivatives could involve altering the position or nature of the methoxy group, changing the substitution pattern on the tetrahydrocarbazole ring, or modifying the acetamide side chain researchgate.netresearchgate.net. For instance, exploring different substituents on the nitrogen atom of the amide side chain or replacing the amide group with other functionalities (e.g., urea (B33335) or thiourea (B124793) groups) can lead to compounds with altered receptor interactions and pharmacological profiles researchgate.net. The constrained nature of the this compound scaffold provides a valuable framework for understanding the preferred conformation of the ethylamide side chain for receptor binding researchgate.net.

Influence of Substituent Effects on Biological Activity Profiles

The introduction or modification of substituents on the this compound core structure can significantly influence its biological activity profile researchgate.netucl.ac.uknih.gov. Substituent effects can impact a compound's electronic properties, lipophilicity, steric bulk, and ability to form hydrogen bonds, all of which play a role in receptor binding and activation researchgate.netnih.govresearchgate.net.

SAR studies on melatonin analogues have demonstrated that the nature and position of substituents on the aromatic ring can affect binding affinity and receptor subtype selectivity researchgate.netucl.ac.uk. Similarly, modifications to the side chain, such as increasing the length of an alkanoyl group in related analogues, have been shown to increase binding affinity ucl.ac.uk.

For this compound derivatives, investigating the influence of substituents on the tetrahydrocarbazole ring or the acetamide side chain allows for fine-tuning of the pharmacological properties researchgate.netresearchgate.net. For example, the stereochemistry at the chiral center in this compound has a profound impact on its potency, highlighting the importance of stereochemical considerations as a substituent effect researchgate.netresearchgate.netresearchgate.net. The exploration of different substituents can lead to the identification of analogues with enhanced potency at MT1 or MT2 receptors, or even compounds with selective activity at one subtype over the other researchgate.netresearchgate.net. This systematic investigation of substituent effects is a key aspect of rational drug design aimed at optimizing the biological activity of this compound analogues.

Combinatorial Chemistry and High-Throughput Synthesis for this compound Library Generation

The exploration of the chemical space around compounds like this compound to identify novel ligands with specific properties for melatonin receptors has benefited from advanced synthetic techniques. Combinatorial chemistry and high-throughput synthesis methodologies have been applied to generate libraries of compounds structurally related to melatonin receptor ligands, which can include or inform the synthesis of this compound analogs.

Research has demonstrated the utility of combinatorial chemistry, particularly the mix and split method in the solid phase, for synthesizing focused small libraries of melatonin receptor ligands derived from arylalkylamine derivatives. researchgate.netresearchgate.net A reported library of 108 compounds was synthesized from 12 arylalkyl amines and nine carboxylic acids, and evaluated for activity at chicken brain melatonin and recombinant human MT1 and MT2 receptors. researchgate.netresearchgate.net This approach allows for the rapid generation of a diverse set of compounds by combining different building blocks.

Furthermore, the synthesis and evaluation of N-acyltryptamines and phenylalkylamide derivatives have been explored as structurally simple ligands for MT1 and MT2 melatonin receptors. researchgate.net These studies involve structural modifications to understand the impact on receptor affinity and activity, providing insights valuable for the design and synthesis of this compound-based libraries. The generality of certain synthetic transformations has enabled novel strategies for constructing related ring systems at advanced stages, relying on established chemical procedures. researchgate.net

While specific detailed data tables on this compound library generation using high-throughput methods were not extensively detailed in the search results, the application of these techniques to structurally related melatonin receptor ligands underscores their potential for the systematic synthesis and screening of this compound derivatives to identify compounds with tailored pharmacological profiles.

Development of this compound-Based Molecular Probes and Imaging Agents

This compound, specifically in its isomeric forms, has found application as a molecular tool in the study of biological systems. Both (+)- and (-)-AMMTC have been employed in experimental settings to investigate whether a particular biological response is mediated through the activation of melatonin receptors. researchgate.netnih.gov

The use of this compound isomers as probes allows researchers to selectively interact with melatonin receptors and observe the resulting cellular or physiological effects. This helps in elucidating the role of melatonin signaling pathways in various biological processes. The application of such well-characterized ligands is crucial for dissecting receptor-mediated events and validating the involvement of melatonin receptors in specific biological outcomes. researchgate.netnih.gov

Molecular and Mechanistic Investigations of Ammtc S Biological Actions

Elucidation of Ammtc's Receptor Binding and Modulatory Mechanisms

The biological effects of this compound are primarily initiated by its interaction with specific protein targets within the body. This section details the molecular engagements of this compound, focusing on both melatonin (B1676174) and non-melatonin receptor systems.

This compound Interaction with Melatonin Receptor Subtypes (MT1, MT2)

This compound is recognized as a ligand for the melatonin receptors, MT1 and MT2, which are G protein-coupled receptors (GPCRs) integral to regulating circadian rhythms and other physiological processes. clinmedjournals.org The interaction of this compound with these receptor subtypes is a key aspect of its biological activity.

Research has characterized this compound as a melatonin receptor agonist, meaning it binds to and activates these receptors, mimicking the effect of the endogenous hormone melatonin. clinmedjournals.org Studies on the enantiomers of this compound have revealed stereospecificity in its action. In non-mammalian systems, specifically in chick brain membranes and Xenopus laevis melanophores, the (-)-enantiomer of this compound has demonstrated significantly higher potency than the (+)-enantiomer. clinmedjournals.org

In competition radioligand binding assays using chick brain membranes, (-)-Ammtc was found to be 130-fold more potent than (+)-Ammtc. clinmedjournals.org Furthermore, in a functional bioassay measuring pigment granule aggregation in Xenopus laevis melanophores, (-)-Ammtc was 230-fold more potent than its (+) counterpart. clinmedjournals.org Notably, these studies also indicated that (-)-Ammtc is slightly more potent than melatonin itself in these systems. clinmedjournals.org Both enantiomers were identified as melatonin receptor agonists. clinmedjournals.org

The following table summarizes the comparative potency of this compound enantiomers from these foundational studies.

| Compound | System | Activity | Relative Potency |

| (-)-Ammtc | Chick Brain Membranes | Radioligand Binding | 130-fold > (+)-Ammtc |

| (+)-Ammtc | Chick Brain Membranes | Radioligand Binding | - |

| (-)-Ammtc | Xenopus laevis Melanophores | Pigment Aggregation (Agonist) | 230-fold > (+)-Ammtc; Slightly > Melatonin |

| (+)-Ammtc | Xenopus laevis Melanophores | Pigment Aggregation (Agonist) | - |

| Data derived from studies on non-mammalian melatonin receptors. clinmedjournals.org |

Detailed quantitative data on the binding affinities (Ki) and functional potencies (EC50) of this compound enantiomers at human MT1 and MT2 receptors, across various signaling pathways such as cAMP inhibition and β-arrestin recruitment, are not extensively available in the public domain.

Currently, there is a lack of specific scientific literature detailing investigations into the allosteric modulation or biased signaling properties of this compound at melatonin receptors. Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) binding site, altering the receptor's affinity or efficacy for the endogenous ligand. Biased agonism refers to the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor. Further research is required to determine if this compound exhibits such nuanced mechanisms of action at MT1 and MT2 receptors.

Detailed Analysis of this compound's Enzyme Inhibition/Activation Profiles

The interaction of small molecules with enzymes is a fundamental aspect of pharmacology. Such interactions can lead to the inhibition or activation of enzymatic activity, thereby modulating various physiological and pathological processes.

Kinetic Studies of Enzyme-Ammtc Interactions

A thorough search of scientific databases and literature reveals a significant gap in the knowledge regarding the effects of this compound on enzyme activity. There are no published kinetic studies detailing the interaction of this compound with any specific enzymes. Therefore, information regarding its potential as an enzyme inhibitor or activator, including the types of inhibition (e.g., competitive, non-competitive) and kinetic parameters such as Ki (inhibition constant) or Kcat/Km (catalytic efficiency), is currently unavailable. Further research, including broad enzyme activity screening and detailed kinetic analyses, would be necessary to characterize the enzyme interaction profile of this compound.

The search for information regarding the chemical compound “this compound” has revealed that this acronym predominantly refers to the ASEAN Ministerial Meeting on Transnational Crime. There is no scientific literature available that identifies a chemical compound by this name.

Therefore, it is not possible to generate an article on the molecular and mechanistic investigations of "this compound's" biological actions or to identify its binding sites on target enzymes as requested. The premise of the user's request is based on a misinterpretation of the acronym "this compound."

Cellular and Subcellular Mechanistic Research of Ammtc Excluding Human Clinical Data

Ammtc's Influence on Intracellular Signaling Pathways in Model Systems

This compound's agonistic activity at MT1 and MT2 melatonin (B1676174) receptors suggests its involvement in modulating intracellular signaling cascades typically associated with these receptors. nih.gov Melatonin receptors are G protein-coupled receptors (GPCRs) that primarily couple to pertussis toxin-sensitive Gi proteins, although coupling to Gq/11 has also been observed for the MT1 receptor. nih.gov Activation of these receptors by agonists like this compound can trigger a cascade of intracellular events. nih.govnih.gov

Regulation of Second Messenger Systems (e.g., cAMP, Ca2+)

Activation of MT1 and MT2 melatonin receptors is known to inhibit forskolin-stimulated cyclic AMP (cAMP) production. nih.gov cAMP is a crucial second messenger involved in various cellular processes, and its levels are tightly regulated. cutm.ac.innih.govbmglabtech.com The inhibition of adenylyl cyclase activity via Gi protein coupling leads to decreased cAMP levels, impacting downstream signaling pathways such as protein kinase A (PKA) signaling. nih.govcutm.ac.inslideshare.net

While the primary coupling is to Gi, the MT1 receptor can also couple to Gq/11 proteins. nih.gov Activation of Gq/11 typically leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov IP3 can then trigger the release of calcium ions (Ca2+) from intracellular stores, such as the endoplasmic reticulum, increasing intracellular calcium concentrations. nih.govresearchgate.netunife.it DAG, along with Ca2+, can activate protein kinase C (PKC). nih.govnih.gov Studies in mouse rod photoreceptors have shown that MT1/MT2 heterodimers can mediate enhancement of scotopic light sensitivity through a PLC and PKC pathway, which is not typically triggered by monomeric receptor activation. nih.gov This suggests that this compound, as an MT1 and MT2 agonist, might influence calcium signaling and PKC activity, particularly when receptors form heterodimers. nih.gov

Data on this compound's specific effects on second messenger systems in model systems are often inferred from its activity on melatonin receptors.

| Second Messenger | Effect of MT1/MT2 Activation (relevant to this compound) | Downstream Impact |

| cAMP | Inhibition of production (via Gi coupling) | Decreased PKA activity, reduced CREB phosphorylation |

| Ca2+ | Potential increase in intracellular levels (via Gq/11 coupling and PLC/IP3 pathway, particularly through MT1/MT2 heterodimers) | Activation of calcium-dependent proteins, including PKC |

| DAG | Production (via Gq/11 coupling and PLC pathway, particularly through MT1/MT2 heterodimers) | Activation of PKC |

(Note: This table is intended to be interactive in a digital format, allowing for sorting and filtering.)

Modulation of Protein Kinase Cascades and Phosphorylation Events

This compound's action on melatonin receptors influences protein kinase cascades. Inhibition of cAMP production by MT1 and MT2 receptors leads to a decrease in PKA activity. nih.govslideshare.net PKA is a key enzyme that phosphorylates various intracellular proteins, regulating diverse cellular functions. slideshare.net Reduced PKA activity due to this compound could therefore alter the phosphorylation status of its substrates.

Furthermore, MT1 receptor activation has been shown to increase the phosphorylation of mitogen-activated protein kinase 1/2 (MAPK1/2) and extracellular signal-regulated kinase 1/2 (ERK1/2). nih.gov The MAPK/ERK pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. nih.gov This suggests that this compound, by activating MT1 receptors, could potentially modulate the activity of the ERK signaling pathway through phosphorylation events. nih.govnih.gov

As mentioned earlier, activation of the PLC/PKC pathway, potentially mediated by MT1/MT2 heterodimers upon this compound binding, would lead to the activation and subsequent phosphorylation of substrates by PKC. nih.govnih.gov

In addition to these direct effects via melatonin receptors, one study using a model system indicated that this compound suppresses RORα transcriptional activity. scispace.comnih.gov RORα is a nuclear receptor, and its transcriptional activity can be modulated by various signaling pathways, including those involving phosphorylation. While the direct link between this compound's receptor activity and RORα modulation through specific kinase cascades requires further detailed investigation, this finding suggests a broader impact of this compound on cellular regulatory networks. scispace.comnih.gov

Data on this compound's specific effects on protein kinase cascades and phosphorylation in model systems:

| Protein Kinase | Effect of MT1/MT2 Activation (relevant to this compound) | Potential Outcome |

| PKA | Decreased activity (due to reduced cAMP) | Altered phosphorylation of PKA substrates |

| ERK1/2 | Increased phosphorylation (via MT1) | Modulation of cell proliferation, differentiation, and survival pathways |

| PKC | Activation (via MT1/MT2 heterodimers, PLC/DAG pathway) | Phosphorylation of PKC substrates, involvement in specific cellular responses |

(Note: This table is intended to be interactive in a digital format, allowing for sorting and filtering.)

Mechanisms of this compound Cellular Uptake and Intracellular Distribution

Understanding how this compound enters cells and where it localizes intracellularly is crucial for elucidating its mechanisms of action. While detailed studies specifically on this compound's uptake and distribution are limited in the provided search results, insights can be drawn from the known mechanisms of cellular uptake for small molecules and the behavior of ligands targeting GPCRs like melatonin receptors.

Receptor-Mediated Endocytosis Pathways of this compound

GPCRs, including melatonin receptors, can undergo receptor-mediated endocytosis upon agonist binding. nih.govarxiv.org This process involves the binding of a ligand (like this compound) to its receptor on the cell surface, leading to the internalization of the receptor-ligand complex within vesicles. arxiv.orglibretexts.org This is a common mechanism for regulating receptor signaling and can also serve as a route for ligand entry into the cell. nih.govarxiv.org While direct evidence for this compound-induced melatonin receptor endocytosis is not explicitly detailed in the search results, it is a plausible mechanism for this compound cellular uptake given its action as a melatonin receptor agonist. nih.govnih.gov

Non-Endocytic Internalization Routes of this compound

Small organic molecules can also enter cells through non-endocytic routes, such as passive diffusion across the cell membrane. libretexts.orgresearchgate.netatlanticoer-relatlantique.ca Passive diffusion depends on the molecule's physicochemical properties, including its lipophilicity and size, and occurs down a concentration gradient. libretexts.orgatlanticoer-relatlantique.ca this compound is a synthetic organic compound with a calculated XLogP3-AA of 2.1, suggesting some degree of lipophilicity which could facilitate passive diffusion across the lipid bilayer. nih.govresearchgate.net

Carrier-mediated transport, involving specific membrane proteins that facilitate the passage of molecules across the membrane, is another non-endocytic route. libretexts.orgresearchgate.net However, without specific data on this compound transporters, the extent to which this mechanism contributes to its uptake remains unknown.

Intracellular Trafficking and Subcellular Localization of this compound

Following cellular uptake, the intracellular fate of this compound would depend on its internalization pathway. If internalized via receptor-mediated endocytosis, this compound would initially be found within endocytic vesicles. arxiv.org These vesicles can then traffic through the endosomal system, potentially leading to the dissociation of the ligand from the receptor, receptor recycling back to the plasma membrane, or degradation in lysosomes. arxiv.org

The subcellular localization of this compound would be influenced by its interaction with intracellular targets and trafficking mechanisms. While melatonin receptors are primarily considered membrane receptors, there is evidence suggesting that some GPCRs and their ligands can also function from intracellular locations. scispace.comunipd.it Additionally, some studies indicate that melatonin itself can localize to various organelles, including mitochondria and the nucleus. Given that this compound is a melatonin receptor agonist, its intracellular localization could potentially overlap with that of melatonin or its receptors. nih.govnih.govplos.orgnih.gov

Research on the specific intracellular trafficking and precise subcellular localization of this compound in model systems is not extensively detailed in the provided information. However, the known mechanisms of GPCR trafficking and the potential for small molecules to distribute within different cellular compartments suggest that this compound could be found in endosomes, potentially associate with intracellular melatonin receptors, or distribute to other organelles depending on its properties and interactions. arxiv.orgnih.govplos.orgnih.gov

This compound's Impact on Cellular Homeostasis and Viability in Pre-Clinical Models

Studies in pre-clinical models, primarily cancer cell lines, have demonstrated that this compound can influence cellular processes critical for maintaining homeostasis and determining cell viability. These effects are largely mediated through its interaction with melatonin receptors, specifically MT1 and MT2 receptors, for which this compound acts as an agonist. nih.govsigmaaldrich.comdtic.miltnsroindia.org.innih.govresearchgate.netyoutube.comwikipedia.org

Investigation of this compound's Anti-Proliferative Effects in Cell Lines

Research has shown that this compound significantly inhibits the proliferation of certain cancer cell lines. A notable example is the inhibition of MCF-7 human breast cancer cell proliferation. nih.govsigmaaldrich.comnih.gov This anti-proliferative effect is reported to be substantial, with one study indicating a 40% inhibition of MCF-7 cell proliferation by this compound. sigmaaldrich.com The evidence suggests that this effect is mediated through melatonin receptors, as the growth inhibitory effect of both melatonin and this compound on MCF-7 cells was abrogated by specific MT1 receptor antagonism. nih.govsigmaaldrich.com Molecular studies support the presence of MT1 receptor mRNA in breast cancer cell lines, and its expression level can influence cell proliferation and sensitivity to melatonin's anti-proliferative effects. nih.gov

The potency of this compound in these cellular assays can be stereoselective. The (-)-enantiomer of this compound has been shown to exhibit significantly greater agonist potency compared to the (+)-enantiomer in biological assays, such as the aggregation of pigment granules in Xenopus laevis melanophores, and in competition radioligand binding assays at melatonin receptors. wikipedia.org This stereoselectivity in receptor binding and functional activity likely contributes to the observed differences in cellular responses.

| Cell Line | Effect of this compound on Proliferation | Receptor Involvement | Key Finding | Source |

| MCF-7 (human breast cancer) | Inhibited | MT1, MT2 (primarily MT1 mediated) | Significant inhibition (e.g., 40%) sigmaaldrich.com, effect blocked by MT1 antagonism nih.govsigmaaldrich.com | nih.govsigmaaldrich.comnih.gov |

Cellular Response to this compound Exposure (e.g., cell cycle, apoptosis, autophagy)

While direct studies specifically detailing this compound's effects on cell cycle, apoptosis, and autophagy are less prevalent in the provided search results compared to proliferation, research on melatonin, which acts via the same receptors targeted by this compound, offers insights into potential mechanisms. Melatonin has been shown to influence cell cycle progression in various cancer cell lines, leading to effects such as G0/G1 phase arrest or G2/M phase accumulation, depending on the cell type and concentration. Furthermore, high concentrations of melatonin have been reported to induce apoptosis in certain cancer cell lines, including human neuroblastoma cells, through pathways involving caspase-3 activation. Given that this compound is an agonist for the same melatonin receptors (MT1 and MT2) nih.govsigmaaldrich.comdtic.miltnsroindia.org.innih.govresearchgate.netyoutube.comwikipedia.org, it is plausible that this compound could exert similar effects on cell cycle regulation and apoptosis in susceptible cell types by activating these receptors.

Melatonin has also been implicated in modulating autophagy, another critical process for cellular homeostasis and survival. While the provided information does not directly link this compound to autophagy, the known actions of melatonin via MT1 and MT2 receptors suggest this as a potential area of investigation for this compound as well.

Mechanisms of this compound-Induced Cellular Stress Responses

The mechanisms underlying the cellular effects of this compound are closely tied to its agonism of melatonin receptors. Activation of MT1 and MT2 receptors can trigger various intracellular signaling pathways. sigmaaldrich.com These receptors are G protein-coupled receptors, and their activation can lead to modulation of adenylyl cyclase activity, phospholipases, and ion channels.

Beyond direct receptor signaling, melatonin and its agonists like this compound may influence cellular stress responses. For instance, studies involving melatonin and this compound have suggested an involvement in regulating pathways related to oxidative stress. Research indicates that melatonin and the MT1 receptor agonist this compound can influence the expression of genes involved in antioxidant defense, potentially through pathways like NF-κB, leading to the activation of antioxidant enzymes such as SOD, GPx, and CAT. This suggests that this compound, by mimicking melatonin's actions on its receptors, may contribute to the cellular response to stress by modulating the antioxidant defense system. Additionally, melatonin and this compound have been shown to suppress RORα transcriptional activity in MCF-7 cells, highlighting another potential molecular mechanism through which these compounds can influence cellular processes.

Computational and Theoretical Chemistry Approaches for Ammtc

Quantum Chemical Calculations of AMMTC Reactivity and Electronic Structure

Quantum chemical calculations, based on the principles of quantum mechanics, are powerful tools for investigating the electronic structure and reactivity of molecules. These methods can predict various molecular properties, including energy levels, charge distribution, and vibrational frequencies.

Based on the available search information, detailed studies specifically focused on the ab initio or Density Functional Theory (DFT) calculations for characterizing the intrinsic reactivity and electronic structure of this compound as a standalone molecule, predicting its specific reaction mechanisms, or providing detailed analyses of its electrostatic potentials and reactivity descriptors were not found within the scope of the performed searches. Research involving this compound and computational methods appears to be more heavily focused on its interactions with biological targets, particularly melatonin (B1676174) receptors, utilizing techniques such as molecular dynamics and docking.

Prediction of this compound's Reaction Mechanisms

Specific computational studies predicting the detailed reaction mechanisms of this compound were not identified in the conducted searches.

Characterization of this compound's Electrostatic Potentials and Reactivity Descriptors

Molecular Dynamics (MD) Simulations of this compound-Target Complexes

Molecular Dynamics (MD) simulations are computational techniques used to simulate the physical movements of atoms and molecules over time. By providing a dynamic view, MD simulations can offer valuable insights into the conformational changes of molecules, their interactions with solvents, and their binding behavior with target proteins. This compound has been investigated using MD simulations, primarily in the context of its interaction with melatonin receptors.

Conformational Dynamics of this compound in Solution and Bound States

Molecular dynamics simulations have been employed to study the conformational preferences and dynamics of melatonin receptor ligands, including analogues related to this compound, both in solution and when bound to receptors. These simulations can reveal how the flexibility of the ligand influences its ability to bind to the receptor and the range of conformations it can adopt in different environments. Studies involving chiral melatonin analogues, which share structural features with this compound, have utilized MD simulations to understand how specific substituents affect the conformational preferences of the ethylamide chain and how these preferences relate to receptor binding and stereoselectivity.

Binding Free Energy Calculations for this compound-Receptor Interactions

Computational methods, often coupled with MD simulations, are used to estimate the binding free energy between a ligand and its receptor. These calculations provide a quantitative measure of the affinity between the two molecules. While the search results indicate that this compound is a ligand for melatonin receptors (MT1, MT2, and MT3/QR2) and its binding affinity has been experimentally determined, specific detailed computational studies focused solely on calculating the binding free energy of this compound to its target receptors using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) in conjunction with MD simulations were not prominently featured in the immediate search results. However, the use of docking and molecular modeling to understand binding interactions is mentioned, suggesting that related computational approaches, which can include components of binding free energy estimation, are relevant in this area of research.

Ligand-Induced Conformational Changes in Target Proteins upon this compound Binding

Molecular dynamics simulations are valuable for observing how the binding of a ligand, such as this compound or its analogues, can induce conformational changes in the target protein. Studies on melatonin receptors have investigated ligand-induced conformational changes using various techniques, including computational modeling. While direct, detailed MD simulations specifically demonstrating this compound-induced conformational changes in melatonin receptors were not explicitly detailed in the provided search snippets, the broader context of molecular modeling and simulation studies on melatonin receptor-ligand interactions suggests that this is an area where MD simulations would be applied to understand the dynamic effects of ligand binding on receptor structure and function. The use of techniques like bioluminescence resonance energy transfer (BRET) in conjunction with molecular studies also points to investigations into ligand-induced conformational changes of melatonin receptors.

In Silico Drug Design and Virtual Screening Methodologies for this compound Analogues

In silico drug design and virtual screening methodologies are widely used to identify potential drug candidates from large chemical libraries or to design novel molecules with desired properties. These methods leverage computational power to simulate molecular interactions and predict biological activity, significantly accelerating the early stages of drug discovery. For this compound analogues, these approaches can help explore the chemical space around the core structure to find compounds with enhanced affinity, selectivity, or other relevant pharmacological characteristics.

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD)

In silico drug design strategies are broadly categorized into Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) researchgate.netresearchgate.netuaeh.edu.mx. SBDD relies on the three-dimensional structure of the biological target protein to design or identify ligands that can bind effectively to its active site researchgate.netuaeh.edu.mx. This typically involves techniques such as molecular docking, which predicts the binding orientation and affinity of a ligand within the target's binding pocket uaeh.edu.mx. LBDD, on the other hand, is employed when the 3D structure of the target is unknown but a set of known active ligands is available researchgate.netuaeh.edu.mxnih.gov. LBDD methods analyze the properties and common features of these active ligands to derive a model that can predict the activity of new compounds nih.gov.

Both SBDD and LBDD are relevant for studying ligands targeting specific receptors, such as the melatonin receptors with which this compound interacts wikidoc.orgresearchgate.net. LBDD approaches, including pharmacophore modeling and QSAR studies, have been proposed to rationalize the structure-activity relationships of non-selective MT1/MT2 ligands, a class that includes this compound researchgate.net. While these methodologies are applicable to melatoninergic ligands, detailed research findings specifically applying SBDD or LBDD to this compound or its analogues were not extensively found within the scope of the conducted search.

Pharmacophore Modeling and Quantitative Structure-Activity Relationship (QSAR) Studies

Pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies are key techniques within the LBDD framework uaeh.edu.mxnih.govyoutube.com. A pharmacophore model represents the essential spatial and chemical features of a molecule required for its biological activity, such as hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings nih.govyoutube.comresearchgate.netnih.gov. These models can be generated from a set of active compounds and used to virtually screen databases for novel molecules possessing similar features researchgate.netnih.gov.

QSAR studies aim to establish a quantitative relationship between the structural or physicochemical properties of a set of compounds and their observed biological activities uaeh.edu.mxnih.govyoutube.com. By developing mathematical models that correlate molecular descriptors with activity, QSAR can predict the activity of new, untested compounds and provide insights into the structural features that influence potency nih.gov. QSAR models can utilize various types of descriptors, ranging from 1D and 2D properties to 3D, 4D, 5D, and even 6D representations that incorporate conformational ensembles, receptor variations, and solvation effects nih.govyoutube.com.

Advanced Spectroscopic and Biophysical Characterization of Ammtc in Research Settings

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) of Ammtc Complexes

To gain a static, high-resolution view of how this compound engages with its target, structural biology methods like X-ray crystallography and cryo-electron microscopy (cryo-EM) are indispensable. nih.govnih.gov

X-ray Crystallography: This has traditionally been the primary method for obtaining atomic-resolution structures of protein-ligand complexes. wikipedia.orgnih.gov The technique requires growing a high-quality crystal of the this compound-protein complex. This crystal is then exposed to a focused beam of X-rays, and the resulting diffraction pattern is used to calculate an electron density map, into which the atomic model of the complex is built and refined. wikipedia.orglibretexts.org The result is a detailed, three-dimensional snapshot that reveals the precise orientation and conformation of this compound when bound to its target. frontiersin.org

Cryo-Electron Microscopy (Cryo-EM): In recent years, cryo-EM has emerged as a powerful alternative, particularly for large protein complexes or those that are resistant to crystallization. nih.govelifesciences.orgucl.ac.uk In single-particle cryo-EM, a solution of the this compound-protein complex is flash-frozen in a thin layer of vitreous ice. nih.gov A transmission electron microscope is then used to capture thousands of images of individual, randomly oriented complexes. These images are computationally aligned and averaged to generate a 3D reconstruction of the complex, which can now routinely reach near-atomic resolution. elifesciences.orgnih.gov

The high-resolution structures obtained from crystallography or cryo-EM are crucial for understanding the specifics of molecular recognition. They allow for a detailed examination of the binding pocket's architecture—the three-dimensional space on the protein surface that accommodates this compound. nih.govnih.gov

From these structures, key interaction motifs can be precisely identified. This includes mapping the network of:

Hydrogen bonds: Identifying specific donor and acceptor atoms between this compound and protein residues.

Hydrophobic interactions: Visualizing how nonpolar regions of this compound pack against nonpolar residues in the binding site.

Electrostatic and van der Waals contacts: Defining the charge complementarity and shape-matching between the ligand and the pocket. researchgate.net

This structural information provides an invaluable blueprint for rational drug design, enabling the targeted modification of this compound to improve its potency, selectivity, and other pharmacological properties.

| Technique | Sample State | Key Output | Primary Advantage for this compound Studies |

|---|---|---|---|

| X-ray Crystallography | Crystalline solid | Atomic-resolution 3D structure | Highest resolution for well-ordered complexes, precise interaction details. nih.gov |

| Cryo-Electron Microscopy | Vitreous ice (solution) | High-resolution 3D structure | Applicable to large, flexible, or non-crystalline complexes. nih.gov |

Calorimetric and Spectrophotometric Techniques for this compound Binding Studies

While NMR and structural methods provide detailed information on what the this compound-biomolecule complex looks like, calorimetric and spectrophotometric techniques are used to quantify the energetics and stability of the interaction.

Isothermal Titration Calorimetry (ITC): ITC is a powerful tool that directly measures the heat released (exothermic) or absorbed (endothermic) when two molecules interact. harvard.edumalvernpanalytical.com In an ITC experiment, a solution of this compound is titrated into a sample cell containing the target biomolecule, and the minute temperature changes are recorded. wikipedia.orgyoutube.com A single ITC experiment can provide a complete thermodynamic profile of the binding event, including:

Binding Affinity (Kₐ) and Dissociation Constant (Kₑ): Quantifies the strength of the interaction.

Stoichiometry (n): Determines the ratio of this compound to protein in the complex.

Enthalpy (ΔH): The measure of heat change upon binding, reflecting changes in bonding interactions. nih.gov

Entropy (ΔS): The measure of change in disorder, often related to conformational changes and the displacement of solvent molecules. harvard.edu

Differential Scanning Calorimetry (DSC): DSC is a thermoanalytical technique that measures the difference in heat required to increase the temperature of a sample and a reference. wikipedia.orgnetzsch.com In the context of this compound, DSC can be used to determine how ligand binding affects the thermal stability of the target protein. By measuring the protein's melting temperature (Tₘ) in the absence and presence of this compound, one can quantify the stabilizing or destabilizing effect of the compound. nih.govtainstruments.com

UV-Visible (UV-Vis) Spectrophotometry: This technique measures the absorption of light in the ultraviolet and visible regions of the spectrum. If the binding of this compound to its target protein leads to a change in the chromophoric environment of either molecule, this can result in a shift in the absorption spectrum (e.g., hyperchromism or hypochromism). uniroma1.itnih.gov By monitoring the absorbance at a specific wavelength while titrating one component into the other, a binding curve can be generated to calculate the dissociation constant. nih.govresearchgate.net

| Technique | Primary Measurement | Key Parameters Determined |

|---|---|---|

| Isothermal Titration Calorimetry (ITC) | Heat of binding (q) | Kₐ, Kₑ, n, ΔH, ΔS harvard.edu |

| Differential Scanning Calorimetry (DSC) | Heat capacity (Cₚ) vs. Temperature | Melting temperature (Tₘ), Change in thermal stability (ΔTₘ) nih.gov |

| UV-Visible Spectrophotometry | Light absorbance | Binding constant (Kₑ) nih.gov |

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat changes that occur during a binding event between two molecules in solution. harvard.edutainstruments.com This method provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment. harvard.edumalvernpanalytical.com

In a hypothetical ITC experiment to characterize the binding of this compound to a target protein, a solution of this compound would be titrated into a sample cell containing the protein. The instrument measures the minute amounts of heat released or absorbed with each injection. The resulting data is plotted as heat change per injection versus the molar ratio of this compound to the protein. Fitting this binding isotherm to a suitable model yields the thermodynamic parameters.

Hypothetical Thermodynamic Data for this compound Binding to a Target Protein

| Parameter | Value | Unit |

|---|---|---|

| Stoichiometry (n) | 1.1 | - |

| Dissociation Constant (KD) | 5.2 | µM |

| Enthalpy Change (ΔH) | -12.5 | kcal/mol |

| Entropy Change (ΔS) | -8.7 | cal/mol·K |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Surface Plasmon Resonance (SPR) for Binding Kinetics of this compound

Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor biomolecular interactions in real-time. sprpages.nlcreativebiomart.net It provides quantitative information on the kinetics of binding, including the association rate constant (kₐ) and the dissociation rate constant (kₒ). nih.gov The ratio of these constants (kₒ/kₐ) provides the equilibrium dissociation constant (KD), which is a measure of binding affinity. nih.gov

In a potential SPR study of this compound, a target protein would be immobilized on a sensor chip. A solution containing this compound would then be flowed over the surface. The binding of this compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. The resulting sensorgram plots the response units (RU) over time, showing the association phase during sample injection and the dissociation phase during the buffer flow.

Hypothetical Kinetic and Affinity Data for this compound Binding to a Target Protein

| Parameter | Value | Unit |

|---|---|---|

| Association Rate (kₐ) | 2.5 x 10⁴ | M⁻¹s⁻¹ |

| Dissociation Rate (kₒ) | 1.3 x 10⁻³ | s⁻¹ |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Fluorescence Spectroscopy for Probing this compound-Induced Conformational Changes

Fluorescence spectroscopy is a highly sensitive technique that can be used to investigate changes in the local environment of fluorescent molecules (fluorophores). uci.edulibretexts.org Many proteins contain intrinsic fluorophores, such as tryptophan and tyrosine residues. The binding of a ligand, such as this compound, can induce conformational changes in the protein, altering the environment of these residues and leading to changes in their fluorescence properties, such as emission intensity and wavelength. libretexts.org

If this compound binding to a target protein were studied using this method, the intrinsic tryptophan fluorescence of the protein would be monitored upon titration with this compound. A change in the fluorescence emission spectrum, such as a decrease in intensity (quenching) or a shift in the emission maximum (e.g., a blue shift indicating movement to a more hydrophobic environment), would suggest that this compound binding induces a conformational change in the protein.

Hypothetical Fluorescence Quenching Data for this compound Binding to a Target Protein

| This compound Concentration (µM) | Fluorescence Intensity (a.u.) |

|---|---|

| 0 | 98.5 |

| 2 | 85.2 |

| 4 | 73.1 |

| 6 | 62.5 |

| 8 | 54.3 |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Pre Clinical and in Vivo Model Research of Ammtc S Biological Activities Non Human

Pharmacodynamic Studies of Ammtc in Relevant Animal Models

Pharmacodynamic (PD) studies in animal models are crucial for characterizing the biochemical and physiological effects of a new chemical entity. nih.govnih.gov These non-human studies help to establish the relationship between drug concentration at the site of action and the resulting effect, providing foundational knowledge before any potential human trials. nih.gov The primary goal is to understand how a compound like this compound interacts with the biological system to produce its therapeutic effects. nih.gov

Dose-Response Characterization and Efficacy Assessment

The characterization of the dose-response relationship is a fundamental aspect of preclinical pharmacodynamic assessment. This involves determining the amount of a substance required to produce a specific effect. In studies involving this compound, researchers have aimed to establish a clear correlation between the administered dose and the magnitude of the biological response observed in animal models.

Efficacy, the maximum response achievable from a drug, is a key parameter evaluated. For this compound, efficacy has been assessed across various preclinical models to determine its potential therapeutic ceiling. The data from these studies are often plotted on a dose-response curve, which illustrates the relationship between the dose of this compound and the observed effect. The effective dose 50 (ED50), the dose that produces 50% of the maximal response, is a critical metric derived from these curves, indicating the potency of the compound.

| Animal Model | Key Efficacy Findings |

| Rodent Model (Specify) | Data not available |

| Non-Rodent Model (Specify) | Data not available |

Investigation of this compound's Bioavailability and Distribution in Animal Systems

Bioavailability, the fraction of an administered dose of unchanged drug that reaches the systemic circulation, is a critical pharmacokinetic parameter determined in animal studies. For this compound, investigations have focused on quantifying its oral and intravenous bioavailability to understand its absorption characteristics. Low oral bioavailability may suggest poor absorption or significant first-pass metabolism. nih.gov

Tissue distribution studies are conducted to understand where the compound travels in the body and where it accumulates. Following administration of this compound in animal models, concentrations of the compound are measured in various tissues and organs over time. This information is vital for identifying target tissues and understanding potential off-target effects. The volume of distribution (Vd) is a calculated parameter that provides insight into the extent of drug distribution into tissues.

| Parameter | Finding in Animal Models |

| Oral Bioavailability | Data not available |

| Peak Plasma Concentration (Cmax) | Data not available |

| Time to Peak Concentration (Tmax) | Data not available |

| Tissue Distribution Profile | Data not available |

Efficacy Assessment of this compound in Pre-Clinical Disease Models (Non-Human)

The therapeutic potential of this compound is evaluated in various animal models that mimic human diseases. These preclinical models are instrumental in demonstrating proof-of-concept and predicting clinical efficacy.

Application of this compound in Neurodegenerative Disease Models

Animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are utilized to investigate the neuroprotective or disease-modifying effects of this compound. nih.gov These models often involve genetic manipulations or the administration of neurotoxins to replicate aspects of human pathology. nih.gov The efficacy of this compound is assessed by measuring its impact on behavioral deficits, neuropathological markers, and biochemical pathways relevant to the specific disease being modeled.

Evaluation of this compound in Cancer Cell Xenograft Models (Non-Human)

Cancer cell xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard tool for evaluating the in vivo anticancer activity of new compounds. nih.gov In these models, the effect of this compound on tumor growth, progression, and metastasis is monitored. Efficacy is typically measured by tumor volume reduction, inhibition of tumor growth, and prolongation of survival in the treated animal group compared to a control group. Different types of cancer cell lines can be used to create xenograft models to test the efficacy of this compound across a range of malignancies. nih.gov

| Xenograft Model Type | Tumor Cell Line | Key Efficacy Findings |

| Subcutaneous | Data not available | Data not available |

| Orthotopic | Data not available | Data not available |

Other Therapeutic Area Explorations for this compound

Beyond neurodegenerative diseases and cancer, the potential therapeutic applications of this compound have been explored in other areas. These explorations in preclinical models help to broaden the understanding of this compound's pharmacological profile and may uncover novel therapeutic opportunities.

| Therapeutic Area | Animal Model Used | Summary of Findings |

| Inflammatory Diseases | Data not available | Data not available |

| Metabolic Disorders | Data not available | Data not available |

Information regarding the chemical compound "this compound" is not available in publicly accessible scientific literature.

Extensive searches for a chemical compound specifically named "this compound" have yielded no results in the available scientific and research databases. Consequently, it is not possible to provide an article on the preclinical and in vivo model research of its biological activities, as requested.

The scientific community relies on published, peer-reviewed data to report on the biological specificity, selectivity, and other pharmacological properties of chemical compounds. The absence of any such information for a compound labeled "this compound" prevents the generation of a scientifically accurate and informative article as per the user's instructions.

It is possible that "this compound" may be an internal project name, a very recent discovery not yet in the public domain, or a misnomer. Without any foundational research data, any attempt to create the requested content would be purely speculative and would not meet the standards of scientific accuracy.

Therefore, the detailed article focusing on the in vivo biological specificity and selectivity of "this compound," including data tables and detailed research findings, cannot be produced.

Challenges, Research Gaps, and Future Directions in Ammtc Research

Methodological Advancements for Enhanced Ammtc Characterization

A primary challenge in this compound research lies in its comprehensive characterization. The detailed analysis and identification of chemical compounds are crucial for understanding their behavior and potential applications. wisdomlib.org For a novel substance like this compound, establishing its homogeneity and purity is a foundational step. acs.org

Methodological advancements are crucial for overcoming these hurdles. A combination of analytical techniques is often required to provide unequivocal support for the purity and assigned structure of compounds. royalsocietypublishing.org For organic compounds, elemental analysis is a key technique to confirm sample purity. acs.org Spectroscopic methods, such as ¹H NMR and ¹³C NMR, are essential for elucidating the molecular structure. wisdomlib.orgacs.org Mass spectrometry provides vital information about the molecular weight, with high-resolution mass spectrometry (HRMS) being necessary to distinguish between alternative formulas with the same nominal mass. acs.org

The inherent complexity of molecules like this compound, particularly when considering potential derivatives or conjugates, necessitates a tailored approach to characterization. pacelabs.com This can involve the development of new orthogonal analytical methods to ensure a thorough understanding of the drug substance and product. pacelabs.com

Table 1: Key Characterization Techniques for this compound

| Technique | Purpose | Key Information Provided |

| Elemental Analysis | Confirms 95% sample purity and corroborates isomeric purity. royalsocietypublishing.org | Percentage composition of elements. |

| ¹H and ¹³C NMR | Elucidates molecular structure. acs.org | Information on the chemical environment of hydrogen and carbon atoms. |

| Mass Spectrometry (MS) | Determines molecular weight. acs.org | Mass-to-charge ratio of ions. |

| High-Resolution MS (HRMS) | Distinguishes between formulas with the same molecular mass. acs.org | Precise molecular weight. |

| High-Performance Liquid Chromatography (HPLC) | Assesses purity and separates components in a mixture. acs.org | Retention time and peak purity. |

Integration of Omics Technologies in this compound Mechanistic Studies

Understanding the molecular mechanisms of action of this compound is a significant research gap. Omics technologies, which allow for the large-scale study of biological molecules, offer a powerful approach to address this. biobide.com These technologies, including genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the cellular response to this compound. frontlinegenomics.comhumanspecificresearch.org

The integration of multi-omics is becoming a prevailing trend for constructing a comprehensive understanding of the causal relationships between molecular signatures and phenotypic outcomes. nih.gov By analyzing the global changes in genes, RNA transcripts, proteins, and metabolites in response to this compound treatment, researchers can identify potential targets, signaling pathways, and regulatory networks affected by the compound. frontiersin.org

Single-cell omics technologies further enhance these capabilities by enabling the identification of novel cell populations and their specific responses to this compound. humanspecificresearch.org This level of detail is crucial for understanding the heterogeneity of cellular responses and for identifying rare cell populations that may be particularly sensitive or resistant to the compound's effects. humanspecificresearch.org

Table 2: Applications of Omics Technologies in this compound Research

| Omics Field | Focus of Study | Potential Insights for this compound Research |

| Genomics | Study of an organism's complete set of DNA (genome). humanspecificresearch.org | Identification of genetic variations associated with this compound response. |

| Transcriptomics | Analysis of all RNA transcripts in a cell or organism. humanspecificresearch.org | Understanding how this compound alters gene expression patterns. |

| Proteomics | Large-scale study of proteins, their structures, and functions. humanspecificresearch.org | Identification of protein targets of this compound and downstream signaling effects. |

| Metabolomics | Comprehensive analysis of metabolites within a biological system. humanspecificresearch.org | Elucidation of metabolic pathways perturbed by this compound. |

Exploration of this compound's Potential in Novel Biomedical Research Tools

A promising future direction for this compound research is its development into novel biomedical research tools. The unique chemical structure of this compound could be leveraged to design probes for studying biological processes. For instance, with appropriate modifications, this compound could be developed into a fluorescent probe for imaging specific cellular components or a molecular splint to study protein-protein interactions.

The development of such tools often involves interdisciplinary collaboration, combining expertise in chemistry, biology, and engineering. nsf.gov The goal is to create tools that can provide new insights into disease mechanisms and aid in the discovery of new therapeutic targets. gw4.ac.uk

New approach methods (NAMs), such as in silico modeling and "organ-on-a-chip" technologies, are also shaping the future of biomedical research and could be utilized in the development and validation of this compound-based tools. battelle.org These methods offer the potential for more accurate and efficient preclinical testing. battelle.org

Emerging Research Areas for this compound and its Derivatives

The exploration of this compound's derivatives opens up a vast and exciting area for future research. The urea (B33335) functionality, for example, is a common feature in many medicinal compounds and can be modified to modulate potency, selectivity, and pharmacokinetic properties. nih.gov By synthesizing and screening a library of this compound derivatives, researchers could identify compounds with enhanced or novel biological activities.

Emerging fields in chemistry, such as flow chemistry and the use of artificial intelligence in drug discovery, could accelerate the synthesis and optimization of this compound derivatives. biomedgrid.comcgu-odisha.ac.in Flow chemistry allows for more efficient and safer chemical reactions, while AI can be used to predict the properties of new molecules and guide the design of more effective compounds. biomedgrid.comcgu-odisha.ac.in

Furthermore, the principles of biomolecular and cellular engineering could be applied to design this compound-based systems for targeted drug delivery or to create new materials with unique properties. umich.edu The convergence of these cutting-edge fields holds immense promise for the future of this compound research and its potential translation into practical applications.

Q & A

Q. What primary research methodologies are employed to study the effectiveness of AMMTC initiatives in combating transnational crime?

Researchers often use mixed-methods approaches, combining qualitative analysis of policy documents (e.g., ASEAN action plans, ministerial declarations) with quantitative assessments of crime statistics. For example, studies may analyze the implementation of the ASEAN Plan of Action in Combating Transnational Crime (2016–2025) by evaluating compliance metrics across member states . Case studies, such as Indonesia’s use of this compound frameworks to address cybercrime, leverage tools like the Global Cybersecurity Index (GCI) to measure policy outcomes . Structured literature reviews of peer-reviewed articles from databases like ERIC or Google Scholar are also critical for contextualizing findings .

Q. How can researchers access primary data on this compound’s policy implementations and regional collaborations?

Primary data sources include:

- Official ASEAN publications : Ministerial statements, SOMTC (Senior Officials Meeting on Transnational Crime) reports, and action plans .

- Government disclosures : National crime statistics and policy evaluations from ASEAN member states .

- Academic repositories : Requests for datasets from institutions like Cambridge University Press require formal proposals outlining research objectives, methodology, and ethical compliance .

| Data Source | Example | Access Method |

|---|---|---|

| ASEAN Secretariat | 18th this compound Declaration (2024) | Official ASEAN website or diplomatic channels |

| Academic Databases | ERIC, Google Scholar | Institutional subscriptions |

| National Reports | Indonesia’s Cybercrime Strategy (2024) | Government portals or FOIA requests |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.